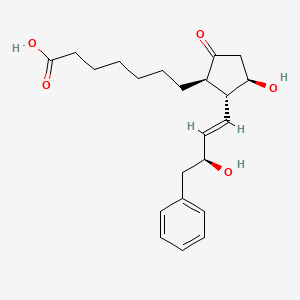

16-phenyl tetranor Prostaglandin E1

Beschreibung

Contextualization of Prostaglandin (B15479496) E1 within Eicosanoid Biosynthesis and Signaling Pathways

Prostaglandin E1 (PGE1) is a member of the eicosanoid family, a group of signaling molecules derived from the enzymatic oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.orgwikipedia.org Eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, are not typically stored within cells but are synthesized on demand in response to various stimuli. wikipedia.orgnih.gov

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. wikipedia.org Arachidonic acid is then converted into Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a common precursor for various prostaglandins, including PGE1, which is synthesized via the action of PGE synthase. researchgate.net

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. wikipedia.orgscribd.com There are four subtypes of PGE receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades. This diversity in receptors allows PGE1 to have varied and sometimes opposing effects in different tissues. nih.govnih.gov

Rationale for Synthetic Prostaglandin Analogs: Overcoming Limitations of Endogenous Prostaglandins

While endogenous prostaglandins are crucial for physiological function, their utility in research and clinical settings is often hampered by certain inherent characteristics. Synthetic analogs have been developed to address these limitations.

Enhanced Metabolic Stability in Research Systems

Natural prostaglandins like PGE1 have a very short half-life in the body due to rapid metabolic inactivation. ahajournals.org This rapid breakdown makes it challenging to study their effects in vivo. Synthetic analogs are often designed to be more resistant to metabolic degradation, providing a longer duration of action and allowing for more controlled experimental conditions. ahajournals.orgacs.orgacs.org For instance, modifications to the chemical structure can prevent the rapid biological inactivation that limits the pharmacological effects of naturally occurring prostaglandins. ahajournals.org

Modulated Receptor Selectivity for Mechanistic Elucidation

Endogenous prostaglandins can often bind to multiple receptor subtypes, making it difficult to isolate the specific signaling pathway responsible for a particular biological effect. nih.gov Synthetic analogs can be engineered to exhibit high selectivity for a single receptor subtype. nih.govdrugbank.com This enhanced selectivity is invaluable for dissecting the precise mechanisms of action of prostaglandin signaling pathways in various physiological and pathological processes. epa.gov

Historical Development and Significance of 16-Phenyl Tetranor Prostaglandin E1 in Preclinical Research

The development of this compound is part of a broader effort to create more stable and selective prostaglandin analogs. The "16-phenyl" modification involves attaching a phenyl group at the 16th carbon position, while "tetranor" indicates the removal of four carbon atoms from the omega side chain. These alterations were found to enhance the compound's stability. smolecule.com

Early research into phenyl-substituted prostaglandin analogs demonstrated that such modifications could yield compounds with desirable pharmacological profiles. arvojournals.org For example, in the prostaglandin F2α series, attaching an aromatic ring to the prostaglandin skeleton was found to create compounds with specific functional properties. arvojournals.org The development of analogs like this compound has provided researchers with valuable tools to explore the roles of specific prostaglandin receptors in various biological systems. For instance, such analogs have been used to investigate neurotoxic effects mediated by the EP1 receptor in dopaminergic neurons. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound focuses on its utility as a research tool to understand the intricate roles of the Prostaglandin E receptor signaling pathways. Key areas of investigation include its effects on various cell types and its potential involvement in both physiological and pathological processes. The primary objective is to leverage its enhanced stability and specific receptor interactions to elucidate the fundamental mechanisms of prostaglandin action, which can inform the development of novel therapeutic strategies for a range of conditions.

Detailed Research Findings

Preclinical studies have utilized this compound to investigate the roles of PGE receptors in various biological contexts. For example, research has explored its effects on neuronal cells and its involvement in inflammatory responses.

| Study Area | Key Finding |

| Neuroscience | In studies on rat dopaminergic neurons, 16-phenyl tetranor PGE2, a stable analog of PGE2, was shown to induce toxic effects, suggesting a role for the EP1 receptor in PGE2-mediated neurotoxicity. nih.gov |

| Ocular Research | Phenyl-substituted prostaglandin analogs have been extensively studied for their effects on intraocular pressure. epa.govarvojournals.org |

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKPQDFHBMGHOW-ABXFKLLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111718 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52344-27-1 | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 16 Phenyl Tetranor Prostaglandin E1 and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

The primary disconnections are typically made at the bonds connecting the α- and ω-side chains to the cyclopentanone (B42830) core. This leads to three main fragments: the cyclopentanone core, the α-side chain, and the phenyl-bearing ω-side chain. This convergent approach allows for the independent synthesis of each fragment, which are then coupled in the final stages.

A widely adopted strategy in prostaglandin (B15479496) synthesis is the three-component coupling approach. This powerful method involves the conjugate addition of the ω-chain to a cyclopentenone precursor, followed by trapping of the resulting enolate with an electrophile that will become the α-side chain.

Another cornerstone in the retrosynthesis of prostaglandins (B1171923) is the disconnection leading back to a key intermediate known as the Corey lactone . This bicyclic lactone contains the crucial stereochemical information for the C-11 hydroxyl group and the correct relative stereochemistry of the substituents on the cyclopentane (B165970) ring. The Corey lactone can be further simplified through a series of transformations, often originating from a Diels-Alder reaction to construct the initial bicyclo[2.2.1]heptane system. A more recent approach envisions a radical-based disconnection, utilizing a bromohydrin as a radical equivalent of the Corey lactone.

Stereo- and Regioselective Synthesis of the Prostanoid Core Structure

The prostanoid core, a substituted cyclopentanone ring, presents a significant synthetic challenge due to the presence of multiple contiguous stereocenters. The development of stereoselective and regioselective methods for its construction is paramount for an efficient total synthesis.

Cyclopentane Ring Formation Strategies

Several elegant strategies have been devised for the enantioselective synthesis of the cyclopentanone core of PGE1 analogs. One notable method involves a tandem 1,4-addition-aldol reaction . This approach utilizes a chiral copper complex to catalyze the enantioselective addition of a dialkylzinc reagent to a cyclopenten-3,5-dione monoacetal. The resulting zinc enolate is then trapped by an aldehyde corresponding to the α-side chain, establishing the stereochemistry at C-8 and C-12 in a single, highly diastereoselective step.

Another powerful strategy for constructing the cyclopentane ring is the Pauson-Khand reaction . This cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide can be employed to form the cyclopentenone core in a convergent manner. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substrates.

Furthermore, domino Michael/Michael reactions have been developed to afford the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion, offering a time-economical, one-pot enantioselective preparation of key prostaglandin intermediates.

Stereocontrol at C-11 and C-15 Hydroxyl Groups

The stereochemistry of the hydroxyl groups at C-11 and C-15 is crucial for the biological activity of prostaglandins. Achieving the desired (S)-configuration at C-15 in the ω-chain and the correct relative stereochemistry of the C-11 hydroxyl group on the cyclopentane ring requires precise stereocontrol.

The stereocenter at C-11 is often established early in the synthesis, for instance, through the use of the chiral Corey lactone or via asymmetric reductions of a corresponding ketone. For PGE1 analogs, the C-11 hydroxyl group is in a trans relationship to the adjacent side chains.

The stereochemistry of the C-15 hydroxyl group is typically introduced through the stereoselective reduction of a C-15 ketone precursor. A variety of chiral reducing agents and catalyst systems have been employed to achieve high diastereoselectivity in this transformation. For example, reductions using reagents like zinc borohydride (B1222165) or employing Noyori's asymmetric hydrogenation catalysts on an alkynone intermediate have proven effective. Another sophisticated approach involves the use of silicon-containing compounds, where a stereochemically convergent synthesis of an allylsilane is followed by a silyl-to-hydroxy conversion to control the stereochemistry at C-15.

Introduction of the ω-Chain Bearing the Phenyl Moiety

The defining feature of 16-phenyl tetranor Prostaglandin E1 is its ω-chain, which contains a phenyl group. The synthesis and attachment of this side chain require specific methodologies to ensure the correct structure and stereochemistry.

Development of Aryl-Substituted Side Chains

The synthesis of the ω-chain bearing the phenyl moiety typically begins with a commercially available starting material containing a phenyl group, such as a substituted benzoic acid or phenylacetylene. This starting material is then elaborated through a series of reactions to construct the required carbon skeleton with the necessary functional groups for coupling.

For instance, the synthesis of a 16-phenyl side chain can involve the use of organometallic reagents derived from phenyl-containing precursors. These reagents can then be used in addition reactions to aldehydes or epoxides to build up the carbon chain. The stereochemistry of the C-15 hydroxyl group is often introduced via an asymmetric reduction of a corresponding ketone, as mentioned previously.

| Precursor Type | Key Transformations | Resulting Side Chain Fragment |

| Phenyl-substituted alkyne | Asymmetric reduction of alkynone | Chiral propargyl alcohol |

| Phenyl-substituted aldehyde | Wittig or Horner-Wadsworth-Emmons olefination | α,β-Unsaturated ester or ketone |

| Phenyl-substituted halide | Grignard or organolithium formation | Nucleophilic phenylalkyl reagent |

Coupling Reactions for Stereospecific Attachment of the ω-Chain

Once the prostanoid core and the phenyl-containing ω-chain have been synthesized, they are joined together through a variety of reliable and stereospecific coupling reactions.

One of the most powerful methods for forming the C-12 to C-13 bond is through cuprate conjugate addition . A Gilman cuprate, prepared from an organolithium or Grignard reagent derived from the ω-chain, is added to a cyclopentenone precursor. This 1,4-addition reaction proceeds with high stereoselectivity, establishing the trans relationship between the two side chains.

Nickel-catalyzed cross-coupling reactions have also emerged as a robust method for attaching the ω-chain. For example, a vinyl iodide precursor of the ω-chain can be coupled with a zinc homoenolate derived from the α-side chain in the presence of a nickel catalyst.

The Heck reaction provides another avenue for forging the carbon-carbon bond between the core and the ω-chain. This palladium-catalyzed reaction can couple a vinyl halide on one fragment with an alkene on the other.

Finally, the three-component coupling strategy, mentioned in the retrosynthetic analysis, offers a highly convergent approach where the ω-chain is introduced via conjugate addition, and the resulting enolate is trapped in situ by the α-side chain electrophile.

| Coupling Reaction | Key Reagents | Bond Formed | Stereochemical Outcome |

| Cuprate Conjugate Addition | Organocuprate (from ω-chain) + Cyclopentenone | C12-C13 | High trans selectivity |

| Nickel-Catalyzed Cross-Coupling | Vinyl halide (ω-chain) + Organozinc (α-chain) + Ni catalyst | C8-C12 or C12-C13 | Stereospecific |

| Heck Reaction | Vinyl halide + Alkene + Pd catalyst | C-C bond | Variable, depends on substrates and conditions |

| Three-Component Coupling | Organocuprate (ω-chain) + Cyclopentenone + Electrophile (α-chain) | C12-C13 and C8-C12 | High stereocontrol |

Derivatization Strategies for Structural Modification and Exploration

Derivatization is a key strategy in medicinal chemistry to refine the pharmacological profile of a lead compound. For this compound, these modifications are strategically introduced to explore structure-activity relationships (SAR) and to optimize its therapeutic properties.

Modifications at the C-1 Carboxylic Acid (e.g., Esters, Amides)

The carboxylic acid at the C-1 position of prostaglandins is a common site for modification to improve their pharmacokinetic and pharmacodynamic properties. Esterification and amidation are two of the most frequently employed derivatization strategies.

Esters: The conversion of the C-1 carboxylic acid to an ester can enhance the lipophilicity of the molecule, which may improve its absorption and tissue penetration. For instance, in other prostaglandin analogs, esterification has been shown to create prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid. This approach can be used to modulate the drug's duration of action and reduce potential side effects.

A variety of C-1 modified prostaglandin analogs have been synthesized and evaluated for their biological activity. The following table summarizes some examples of such modifications on related prostaglandin structures, which could be hypothetically applied to this compound.

| Modification Type | Example Derivative | Potential Impact |

| Ester | Methyl ester | Increased lipophilicity, potential prodrug |

| Amide | Ethyl amide | Enhanced metabolic stability |

| Substituted Amide | N-methylsulfonamide | Altered receptor binding and selectivity |

Alterations to the α-Chain (e.g., Heteroatom Insertion)

Modifications to the α-chain of prostaglandins can significantly impact their biological activity. One such modification is the insertion of heteroatoms, such as oxygen or nitrogen, into the chain. While specific examples for this compound are not extensively documented, this strategy has been explored in other prostaglandin analogs. Heteroatom insertion can alter the conformation and flexibility of the α-chain, potentially leading to a more favorable interaction with the target receptor.

Substitutions on the Phenyl Ring for Structure-Activity Profiling

The introduction of a phenyl ring at the C-16 position is a key feature of this compound, contributing to its metabolic stability and receptor affinity. Further modifications to this phenyl ring can provide valuable insights into the structure-activity relationship (SAR).

Substituents on the phenyl ring can be varied in terms of their electronic properties (electron-donating or electron-withdrawing) and steric bulk. For example, the introduction of small, electron-withdrawing groups like fluorine or chlorine, or electron-donating groups like methoxy (B1213986), at different positions (ortho, meta, or para) on the phenyl ring can influence the molecule's interaction with its biological target. This systematic substitution allows for the mapping of the steric and electronic requirements of the receptor binding pocket. A study on 13,14-dihydro-16-phenyl-omega-tetranor PGE2, a related compound, highlighted the rationale for incorporating a phenyl ring to enhance tissue selectivity and metabolic stability mdpi.com.

The following table illustrates hypothetical substitutions on the phenyl ring and their potential effects on the activity of this compound.

| Substituent | Position | Potential Effect on Activity |

| -F, -Cl | para | Increased binding affinity due to halogen bonding |

| -OCH3 | meta | Altered electronic distribution and receptor interaction |

| -CF3 | para | Enhanced metabolic stability and lipophilicity |

Total Synthesis Approaches vs. Semisynthetic Routes

The production of this compound and its analogs can be achieved through two primary strategies: total synthesis and semisynthesis.

Total Synthesis: This approach involves the construction of the complex prostaglandin molecule from simple, readily available starting materials. Total synthesis offers the flexibility to introduce a wide range of structural modifications at various stages of the synthetic sequence. This is particularly advantageous for creating novel analogs with unique properties. A concise total synthesis of tetranor-PGE1, a related metabolite, has been described, highlighting the strategies involved in constructing the core structure and side chains nih.govnih.govnih.gov.

Semisynthetic Routes: Semisynthesis starts from a naturally occurring prostaglandin or a closely related intermediate. This approach can be more efficient if a suitable starting material is readily available. However, it may be less flexible for introducing diverse structural modifications compared to total synthesis.

Chiral Synthesis and Enantiomeric Purity in Research

Prostaglandins are chiral molecules, and their biological activity is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Chiral Synthesis: Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is crucial because different enantiomers can have different pharmacological activities, with one enantiomer being active while the other may be inactive or even have undesirable side effects. Various stereocontrolled synthetic methods have been developed for prostaglandins, often employing chiral catalysts or starting from chiral precursors to establish the correct stereocenters.

Enantiomeric Purity: Ensuring high enantiomeric purity is a critical aspect of prostaglandin research and development. The presence of the undesired enantiomer can complicate the interpretation of biological data and may lead to misleading structure-activity relationships. Therefore, analytical methods such as chiral chromatography are essential to determine and confirm the enantiomeric purity of the synthesized compounds. The biological significance of enantiomeric purity is well-established, as the therapeutic efficacy and safety of many chiral drugs are directly related to their stereochemistry.

Molecular and Cellular Mechanisms of Action in Research Models

Prostanoid Receptor Binding Kinetics and Selectivity Profiling

The initial step in the action of 16-phenyl tetranor Prostaglandin (B15479496) E1 is its binding to prostanoid receptors. The affinity and selectivity of this binding determine the compound's cellular effects.

Prostaglandin E2 (PGE2), a closely related endogenous compound, and its analogs interact with four distinct receptor subtypes: EP1, EP2, EP3, and EP4. nih.govnih.gov These subtypes are products of different genes and exhibit unique tissue distribution and signaling mechanisms. While direct binding kinetic data for 16-phenyl tetranor Prostaglandin E1 is limited, studies on other phenyl-substituted PGE analogs provide insights into its likely receptor interaction profile.

For instance, 17-phenyl trinor PGE2 has been identified as a potent agonist for EP1 and EP3 receptors. oup.comnih.gov The EP1 receptor is known to bind PGE2 and PGE1, as well as analogs like 17-phenyl-PGE2 and sulprostone (B1662612), with notable affinity. nih.gov The EP3 receptor demonstrates a broad binding profile, showing high affinity for PGE2, PGE1, and several synthetic analogs including sulprostone and 17-phenyl-PGE2. nih.gov Conversely, the EP2 and EP4 receptors typically bind PGE1 and PGE2 but can be discriminated from each other by specific synthetic ligands. nih.gov Given its structure, it is plausible that this compound interacts with one or more of these EP receptor subtypes, with a profile potentially similar to other phenyl-substituted analogs.

Binding Affinities (Ki, nM) of Select Prostaglandin Analogs at Mouse EP Receptors

| Compound | EP1 | EP2 | EP3 | EP4 |

|---|---|---|---|---|

| PGE1 | 36 | 23 | 1.1 | 13 |

| PGE2 | 28 | 14 | 0.6 | 1.5 |

| 17-phenyl trinor PGE2 | 14 | >10000 | 3.7 | >10000 |

| Sulprostone | 23 | >10000 | 0.8 | 4100 |

| Butaprost | >10000 | 21 | >10000 | >10000 |

Data adapted from studies on mouse prostanoid receptors expressed in Chinese hamster ovary cells. nih.gov

Detailed ligand-receptor docking and computational modeling studies specifically for this compound are not extensively documented in publicly available research. Such studies are crucial for visualizing the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and the binding pocket of the EP receptors. This analysis helps in understanding the structural basis for binding affinity and selectivity, and in designing novel, more specific receptor agonists or antagonists.

Downstream Signaling Pathways Elicited by Receptor Activation

Upon binding of an agonist like a PGE1 analog, the target EP receptor undergoes a conformational change, initiating intracellular signaling cascades. elifesciences.org These pathways are mediated by heterotrimeric G-proteins and result in the generation of second messengers. nih.gov

The four EP receptor subtypes couple to different G-proteins, leading to distinct downstream effects. nih.gov

EP1 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration. oup.com

EP2 and EP4 receptors couple to Gs proteins. The Gs alpha subunit activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Increased cAMP levels then activate Protein Kinase A (PKA).

EP3 receptors primarily couple to Gi proteins, which inhibit adenylate cyclase, thereby decreasing intracellular cAMP levels. nih.gov

Studies on the parent compound, PGE1, have shown that it can cause a rapid and dose-dependent increase in the intracellular free calcium level ([Ca2+]i) and an elevation of cyclic AMP in certain cell types, suggesting potential activation of multiple receptor subtypes or signaling pathways. nih.gov

EP Receptor Subtype Signaling Pathways

| Receptor Subtype | Primary G-Protein Coupling | Key Second Messenger | Effect |

|---|---|---|---|

| EP1 | Gq | Ca2+ | Increase in intracellular calcium |

| EP2 | Gs | cAMP | Increase in intracellular cAMP |

| EP3 | Gi | cAMP | Decrease in intracellular cAMP |

| EP4 | Gs | cAMP | Increase in intracellular cAMP |

The activity of adenylate cyclase is a key control point in prostaglandin signaling. As noted, the binding of this compound to EP2 or EP4 receptors would be expected to stimulate this enzyme, leading to an accumulation of cAMP. nih.govnih.gov Conversely, interaction with EP3 receptors would lead to its inhibition. PGE1 has been demonstrated to stimulate adenylate cyclase, with half-maximal stimulation observed at a concentration of 0.8 µM in human platelet membranes. nih.gov This stimulation is a cornerstone of the physiological effects mediated by Gs-coupled prostanoid receptors. nih.gov

Receptor Desensitization and Internalization Dynamics in Cellular Models

Prolonged or repeated exposure of GPCRs to an agonist typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the ligand. This is a critical feedback mechanism to prevent overstimulation.

Research using the dorsal hand-vein compliance technique in humans has shown that prolonged infusion of PGE1 leads to a significant attenuation of its own vasodilator response. nih.gov In these studies, a 4-hour infusion of PGE1 blunted the maximum response to a subsequent PGE1 challenge. nih.gov This phenomenon, known as homologous desensitization, is a hallmark of GPCR regulation. The study also observed heterologous desensitization, where prolonged exposure to PGE1 modestly blunted the response to a beta-agonist, and vice-versa. nih.gov These findings suggest that the signaling pathways for both receptor types share common regulatory elements that are affected by prolonged activation. Mechanisms underlying GPCR desensitization often involve phosphorylation of the receptor by kinases, followed by the binding of arrestin proteins, which uncouple the receptor from its G-protein and promote its internalization from the cell surface. nih.gov

Non-Canonical Prostaglandin Signaling Mechanisms in Research Contexts

Prostaglandins (B1171923) traditionally exert their effects through binding to a family of G-protein coupled receptors (GPCRs), known as the EP receptors for PGE1 and PGE2. This interaction triggers canonical signaling cascades involving cyclic adenosine monophosphate (cAMP) and inositol phosphates. However, emerging research has identified non-canonical signaling pathways for prostaglandins that bypass these classical receptors.

One such non-canonical mechanism involves the direct interaction of prostaglandins with orphan nuclear receptors. For instance, PGE1 and its metabolite Prostaglandin A1 (PGA1) have been shown to bind to and activate the orphan nuclear receptor Nurr1. This interaction is significant as Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons. Activation of Nurr1 by these prostaglandins can stimulate its transcriptional activity, suggesting a potential role in neuroprotection. While not directly demonstrated for this compound, its structural similarity to PGE1 suggests the possibility of similar interactions with nuclear receptors, representing a potential avenue for future research into its non-canonical signaling.

Another area of non-canonical signaling involves pathways independent of GPCRs. While specific data for this compound is unavailable, the broader field of prostaglandin research is exploring such mechanisms. These could include direct effects on ion channels or interactions with other intracellular signaling proteins.

Comparative Mechanistic Studies with Endogenous Prostaglandins and Other Analogs

Endogenous PGE1 and PGE2 exhibit distinct binding affinities for the four EP receptor subtypes (EP1, EP2, EP3, and EP4), leading to a diverse range of cellular responses. For example, PGE2 generally shows a higher affinity for the EP3 and EP4 receptors compared to EP1 and EP2. The signaling differences between PGE1 and PGE2, despite both interacting with the same receptor family, are thought to contribute to their sometimes opposing biological effects, such as the pro-inflammatory role of PGE2 versus the anti-inflammatory actions of PGE1 in certain contexts.

Synthetic analogs are often designed to have altered receptor selectivity and metabolic stability compared to their endogenous counterparts. For instance, a related compound, 13,14-dihydro-16-phenyl-omega-tetranor PGE2, was synthesized and evaluated for its biological activities, demonstrating tissue-selective hypotensive effects. This suggests that the structural modifications, including the 16-phenyl group, can significantly influence the interaction with target receptors and downstream signaling pathways.

The "tetranor" modification in this compound indicates a shortening of the carboxylic acid side chain, which can affect its metabolism and receptor binding characteristics. The addition of a phenyl group at the 16th position is a common strategy in the design of prostaglandin analogs to enhance metabolic stability by hindering enzymatic oxidation of the omega side chain. This increased stability could lead to a more prolonged duration of action compared to the rapidly metabolized endogenous prostaglandins.

To illustrate the potential differences, the following interactive table outlines a hypothetical comparison based on the known characteristics of related compounds.

| Feature | Endogenous PGE1 | This compound (Hypothesized) | Rationale for Hypothesis |

| Receptor Affinity | Binds to all four EP receptor subtypes (EP1-4) with varying affinities. | Potentially altered affinity profile for EP receptors. | The "tetranor" and "16-phenyl" modifications could sterically hinder or enhance binding to specific receptor subtypes. |

| Signaling Pathway | Primarily through canonical G-protein coupled receptor (GPCR) signaling (cAMP and IP3 pathways). Potential for non-canonical signaling via nuclear receptors like Nurr1. | Likely engages canonical EP receptor signaling. Potential for non-canonical signaling requires investigation. | Structural similarity to PGE1 suggests activation of similar primary pathways. |

| Metabolic Stability | Rapidly metabolized by enzymatic oxidation. | Expected to have enhanced metabolic stability. | The 16-phenyl group is known to block omega-chain oxidation, a key metabolic pathway for prostaglandins. |

| Duration of Action | Short-lived due to rapid metabolism. | Potentially longer duration of action. | Increased metabolic stability would lead to a longer biological half-life. |

Further research is imperative to delineate the precise molecular and cellular mechanisms of this compound, to validate these hypotheses, and to understand its unique pharmacological profile in comparison to endogenous prostaglandins and other synthetic analogs.

Structure Activity Relationship Sar Studies of 16 Phenyl Tetranor Prostaglandin E1 Analogs

Impact of Phenyl Ring Position and Substitutions on Biological Activity

The introduction of a phenyl ring into the ω-side chain of prostaglandin (B15479496) analogs represents a significant modification that can profoundly influence their pharmacological properties. The position of this ring and the nature of its substituents are critical determinants of receptor binding and biological activity.

Electronic and Steric Effects of Phenyl Substituents

The electronic and steric properties of substituents on the phenyl ring can dramatically alter the activity of prostaglandin analogs. Substituents can be broadly categorized as either electron-donating or electron-withdrawing, and their placement at the ortho, meta, or para positions of the phenyl ring is crucial. google.com

Research on prostaglandin F2α (PGF2α) analogs, which share structural similarities with PGE1 analogs, provides valuable insights. For instance, the introduction of an electron-donating methoxy (B1213986) group at the ortho or para position of the phenyl ring in 16-phenyl-17,18,19,20-tetranor PGF2α isopropyl ester significantly reduced its miotic activity. arvojournals.org However, placing the same group at the meta position resulted in only a slight reduction in activity. arvojournals.org This suggests that the para and, to a lesser extent, the ortho positions are sensitive to steric hindrance, which can interfere with the interaction between the ligand and its receptor. arvojournals.org

Similarly, studies on 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester showed that a methyl group at the ortho or meta position did not significantly affect miotic activity, whereas a para-methyl group caused a dramatic decrease in activity. arvojournals.org This further supports the concept of steric hindrance at the para position being detrimental to activity. arvojournals.org In contrast, some studies on non-prostaglandin structures have shown that electron-withdrawing groups, such as halogens, at the para position can enhance anti-inflammatory effects. nih.gov

| Analog | Phenyl Ring Substitution | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 16-phenyl-17,18,19,20-tetranor PGF2α isopropyl ester | Methoxy (electron-donating) | ortho or para | Markedly reduced miotic activity | arvojournals.org |

| 16-phenyl-17,18,19,20-tetranor PGF2α isopropyl ester | Methoxy (electron-donating) | meta | Slightly reduced miotic activity | arvojournals.org |

| 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester | Methyl | ortho or meta | No appreciable change in miotic activity | arvojournals.org |

| 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester | Methyl | para | Dramatically reduced miotic activity | arvojournals.org |

Positional Isomerism and Pharmacological Profiles

The position of the phenyl ring itself along the ω-side chain, a form of positional isomerism, significantly influences the pharmacological profile of prostaglandin analogs. Systematic substitution of the n-amyl carbinol side chain with a phenyl ring has led to the development of analogs with tissue-selective activities. nih.gov

For example, a series of PGE2 analogs where the n-amyl carbinol side chain was systematically replaced by a phenyl ring were synthesized and evaluated for various biological activities. nih.gov Among these, 13,14-dihydro-16-phenyl-ω-tetranor PGE2 was identified as having a noteworthy tissue-selective hypotensive profile. nih.gov This highlights how the specific placement of the phenyl group can fine-tune the biological effects of the prostaglandin analog.

Role of Prostanoid Backbone Modifications on Receptor Affinity and Efficacy

Modifications to the core structure of the prostanoid, including the cyclopentane (B165970) ring and the α- and ω-side chains, play a crucial role in determining the analog's affinity for and efficacy at its target receptors. nih.gov Prostaglandins (B1171923) exert their effects by binding to specific G-protein coupled receptors, and even minor structural changes can alter this interaction. nih.gov

Cyclopentane Ring Stereochemistry and Substitutions

The stereochemistry of the cyclopentane ring is a fundamental aspect of prostaglandin structure and is critical for biological activity. oup.com The synthesis of prostaglandins often involves complex steps to ensure the correct stereochemical configuration of the substituents on the five-membered ring. wikipedia.orgoup.com

The 15-hydroxyl group, a common feature on the ω-side chain originating from the cyclopentane ring area, is particularly important. The S-configuration of this hydroxyl group is crucial for the bioactivity of many prostaglandins. researchgate.net Site-directed mutagenesis studies on cyclooxygenase enzymes, which are responsible for prostaglandin synthesis, have shown that altering the amino acids that control the stereochemistry at the C-15 position can lead to the formation of prostaglandins with the opposite (R) configuration, which are often less active. researchgate.net

α- and ω-Side Chain Length and Saturation

The length and degree of saturation of both the α- and ω-side chains are key factors in the structure-activity relationship of prostaglandin analogs. Modifications to these chains can impact metabolic stability and receptor selectivity.

The introduction of a 16-phenoxy group in the ω-chain of PGE1 analogs, a modification that also incorporates a phenyl ring, has been shown to significantly increase oral antisecretory activity. researchgate.net Furthermore, the saturation of the 13,14-double bond in some phenyl-substituted PGF2α analogs has been found to improve the receptor profile and enhance chemical stability. arvojournals.org

Studies on ω-homologs of PGE1, where the length of the ω-side chain was altered, demonstrated a separation of biological activities. nih.gov For instance, one homolog showed potent hypotensive activity comparable to PGE1 but had very low smooth muscle stimulating activity. nih.gov This indicates that modifying the side chain length can lead to more selective pharmacological profiles. nih.gov In another study, the introduction of heteroatoms into the α-chain of PGE1 was investigated to improve EP4-receptor selectivity. nih.gov Among the tested compounds, 16-phenyl-ω-tetranor-3,7-dithiaPGE1 was identified as a promising lead compound with moderate EP4-receptor selectivity and agonist activity. nih.gov

| Modification | Analog Series | Observed Effect | Reference |

|---|---|---|---|

| Introduction of a 16-phenoxy group in the ω-chain | PGE1 analogs | Eight-fold increase in oral antisecretory activity | researchgate.net |

| Saturation of the 13,14-double bond | Phenyl-substituted PGF2α analogs | Improved receptor profile and enhanced chemical stability | arvojournals.org |

| Alteration of ω-side chain length | ω-homologs of PGE1 | Separation of biological activities (e.g., potent hypotensive activity with low smooth muscle stimulation) | nih.gov |

| Introduction of heteroatoms into the α-chain (3,7-dithia) | 16-phenyl-ω-tetranor-PGE1 | Moderate EP4-receptor selectivity and agonist activity | nih.gov |

Relationship Between Conformation and Biological Activity

The binding of prostaglandins to their receptors is a highly specific interaction. The carboxylic acid group and the hydroxyl group on the ω-chain are known to be critical for agonist activity. caltech.edu The conformation of the molecule dictates the presentation of these key functional groups to the receptor. For example, computational studies suggest that the α-chain of prostaglandins binds toward the extracellular region of the receptor, while the ω-chain extends into the middle of the membrane. caltech.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to elucidate the relationships between the chemical structures of a series of compounds and their biological activities. The primary goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.

For prostaglandin analogs, QSAR models could potentially correlate physicochemical properties and structural features with their affinity and agonist or antagonist activity at various EP receptor subtypes. A computer system known as SARD has been utilized to develop complex mathematical models for recognizing the antiulcer and uterotonic activity of prostaglandin analogs, achieving a prediction accuracy of 86–98%. nih.gov Such models help in identifying the most significant structural features related to specific biological properties. nih.gov

However, a detailed review of the scientific literature indicates a scarcity of specific QSAR models developed for 16-phenyl tetranor Prostaglandin E1 and its direct analogs concerning their activity at EP receptors. Much of the published QSAR research in the prostaglandin field has focused on inhibitors of the enzymes responsible for prostaglandin synthesis, such as microsomal prostaglandin E2 synthase (mPGES-1) and cyclooxygenase (COX). nih.gov For these enzyme inhibitors, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build 3D-QSAR models that successfully predict inhibitory activity. nih.govresearchgate.net These studies, while valuable in their own right, are directed at a different therapeutic target and are not directly applicable to the receptor-mediated activities of PGE1 analogs. The development of robust QSAR models for EP receptor agonists like 16-phenyl tetranor PGE1 would require a large, high-quality dataset of homogenous biological data (e.g., binding affinities or functional potencies) for a series of structurally related analogs.

Development of Receptor-Selective Analogs Based on SAR

Structure-activity relationship (SAR) studies have been instrumental in the development of prostaglandin analogs with high affinity and selectivity for specific EP receptor subtypes (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled and mediate the diverse physiological and pathological effects of PGE2 and related prostanoids. caymanchem.comfrontiersin.org The modification of the omega side chain of the prostaglandin scaffold has been a particularly successful strategy for tuning receptor selectivity.

The introduction of an aromatic ring, such as a phenyl or phenoxy group, at the C-16 position is a key modification that can enhance metabolic stability and confer receptor selectivity. nih.gov For instance, a systematic search for PGE2 analogs with improved properties led to the synthesis of 13,14-dihydro-16-phenyl-omega-tetranor PGE2, which displayed a tissue-selective hypotensive profile, highlighting its potential for targeted therapeutic action. nih.govnih.gov

SAR studies have revealed that specific structural changes can direct an analog's activity towards a particular EP receptor:

EP3 Receptor-Selective Agonists: The combination of a 13,14-didehydro bond and a 16-phenoxy group in PGE1 analogs has been shown to produce compounds with high selectivity for the EP3 receptor. researchgate.net For example, Sulprostone (B1662612), a 16-phenoxy-17,18,19,20-tetranor-PGE2 derivative, is a potent EP3-selective agonist. nih.govresearchgate.net Further modifications, such as replacing the C-1 carboxylate with a primary alcohol, can also yield highly selective EP3 receptor agonists. researchgate.net

EP4 Receptor-Selective Agonists: Modifications to both the alpha and omega chains have led to the discovery of potent and selective EP4 receptor agonists. The introduction of heteroatoms into the alpha chain, combined with a 16-phenyl-omega-tetranor modification, resulted in compounds with moderate EP4-receptor selectivity and agonist activity, identifying them as new leads for further optimization. researchgate.netnih.govresearchgate.netplos.orgkuzumoto-clinic.net One such example is ONO-AE1-329, a 16-(3-methoxymethyl)phenyl-omega-tetranor-3,7-dithia-PGE1 analog, which is a potent and selective EP4 agonist used extensively as a pharmacological tool. researchgate.netnih.govresearchgate.netplos.orgkuzumoto-clinic.net

The following table summarizes the structure-activity relationships for a selection of PGE1 and PGE2 analogs with modified omega side chains, illustrating how these changes affect their receptor selectivity and activity.

| Compound Name/Modification | Primary Receptor Target(s) | Observed Activity/Selectivity |

| 13,14-dihydro-16-phenyl-omega-tetranor PGE2 | - | Tissue-selective hypotensive agent. nih.govnih.gov |

| Sulprostone (16-phenoxy-17,18,19,20-tetranor-PGE2 derivative) | EP3 | Potent and selective EP3 receptor agonist. nih.govresearchgate.net |

| 13,14-didehydro-16-phenoxy-1-decarboxy PGE1 analogs | EP3 | Highly selective EP3 receptor agonists. researchgate.net |

| ONO-AE1-329 (16-(3-methoxymethyl)phenyl-omega-tetranor-3,7-dithia-PGE1) | EP4 | Potent and highly selective EP4 receptor agonist. researchgate.netnih.govresearchgate.net |

| 17-phenyl-trinor-PGE2 | EP1 | Selective EP1 receptor agonist. nih.govresearchgate.net |

These examples underscore the power of SAR in medicinal chemistry. By systematically altering the prostaglandin structure, particularly at the omega-terminus with bulky aromatic groups, researchers have successfully developed tool compounds and potential therapeutic agents with tailored selectivity for individual EP receptor subtypes. This selectivity is crucial for achieving desired therapeutic effects while minimizing the side effects associated with activating other prostaglandin receptors. caymanchem.comfrontiersin.org

Metabolism and Pharmacokinetics in Experimental Systems

Metabolic Pathways in Cellular and Animal Models

The structural modifications of 16-phenyl tetranor Prostaglandin (B15479496) E1, particularly the phenyl group at the C-16 position and the tetranor structure, are designed to influence its metabolic fate, primarily by altering its susceptibility to the typical enzymatic degradation pathways of natural prostaglandins (B1171923).

β-oxidation is a primary metabolic route for the degradation of the α-chain of prostaglandins. google.com This process, occurring within mitochondria, involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule. biorxiv.org The formation of tetranor metabolites, which are four carbons shorter than the parent compound, is a hallmark of this pathway. vanderbilt.edulipidmaps.orgcaymanchem.com For Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2), β-oxidation leads to the formation of tetranor-PGE1, a major urinary metabolite. lipidmaps.orgcaymanchem.comnih.govnih.gov

The "tetranor" designation in 16-phenyl tetranor Prostaglandin E1 already indicates that its structure is analogous to a metabolite formed after two rounds of β-oxidation. However, the introduction of a phenyl group at the terminus of the ω-chain is a strategic modification. This structural feature is known to confer metabolic stability. For instance, in the case of 16-phenyl tetranor PGF2α, a related analog, this modification is associated with increased metabolic stability. caymanchem.com The presence of the bulky phenyl group can hinder the enzymes responsible for further degradation of the side chain.

While β-oxidation is a key pathway, other enzymatic systems, including cytochrome P450 (CYP) enzymes, play a role in prostaglandin metabolism. vanderbilt.edumedchemexpress.com CYPs are a superfamily of enzymes that catalyze the oxidation of a wide variety of substrates, including fatty acids and their derivatives. nih.gov In the context of prostaglandins, CYPs are often involved in ω- and (ω-1)-hydroxylation, which is the oxidation of the terminal or penultimate carbon atom of the ω-chain. This hydroxylation can be a prerequisite for further oxidation and excretion.

For analogs like 16-phenoxy tetranor PGE2, which shares structural similarities with this compound, metabolism can result in various products. medchemexpress.com The phenyl group in this compound is also a potential site for CYP-mediated hydroxylation, which could then be followed by conjugation reactions to facilitate excretion.

Stability in Biological Matrices (e.g., Plasma, Cell Culture Media)

The stability of prostaglandin analogs in biological fluids is a critical determinant of their in vivo efficacy. Natural prostaglandins have very short half-lives in circulation due to rapid metabolism. nih.gov Modifications like the 16-phenyl substitution are intended to increase this stability. google.com

Studies on related prostaglandin analogs provide insights into the expected stability of this compound. For example, the free acid form of sulprostone (B1662612), 16-phenoxy tetranor PGE2, is found as a metabolite in human plasma, indicating a degree of stability in this matrix. medchemexpress.com The stability of this compound in plasma and cell culture media would be influenced by the activity of esterases (if it is an ester prodrug) and the aforementioned metabolic enzymes. The bulky phenyl group is anticipated to sterically hinder enzymatic attack, thereby prolonging its half-life compared to its non-phenylated counterparts.

Absorption and Distribution Studies in Animal Models

Following administration, prostaglandin analogs are typically well-absorbed and distributed to various tissues. The lipophilicity imparted by the phenyl group in this compound likely influences its absorption and distribution characteristics.

Studies on other prostaglandin analogs, such as latanoprost (B1674536) (a PGF2α analog), show that after topical administration, it is hydrolyzed to its active acid form and distributed throughout the anterior segment of the eye. nih.govtandfonline.com Systemically, it is rapidly metabolized in the liver. nih.gov For this compound, its distribution would be governed by its physicochemical properties, plasma protein binding, and affinity for prostaglandin transporters. Animal models are crucial for determining tissue-specific accumulation and identifying target organs. For instance, EP1 receptor agonists like 17-phenyl trinor PGE2 and 16-phenyl tetranor PGE2 have been shown to have effects on dopaminergic neurons in rats. nih.gov

Excretion Pathways in Preclinical Species

The elimination of prostaglandin metabolites primarily occurs via the kidneys into the urine, with a smaller fraction excreted in the feces. nih.gov The metabolic products are generally more water-soluble than the parent compound, facilitating their renal clearance.

For this compound, it is expected that its metabolites, formed through processes like β-oxidation of any remaining carboxyl-terminated side chain and CYP-mediated hydroxylation of the phenyl ring, would be excreted through urinary and fecal routes. The identification of specific metabolites in the urine and feces of preclinical species is essential for constructing a complete metabolic profile. For example, the major urinary metabolite of PGE2 is 7α-hydroxy-5,11-diketotetranor-prosta-1,16-dioic acid (PGE-MUM). lipidbank.jp The excretion profile of this compound would likely involve analogous, but structurally distinct, metabolites due to the phenyl substitution.

Metabolic Pathways of Prostaglandin E Analogs

Pharmacokinetic Parameters of Related Prostaglandin Analogs in Animal Models

Analytical Methodologies for Research and Characterization

Chromatography-Mass Spectrometry Techniques (LC-MS/MS, GC-MS)

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 16-phenyl tetranor Prostaglandin (B15479496) E1 and related compounds. These hyphenated techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. metwarebio.comcreative-proteomics.com It combines the separation power of liquid chromatography with the analytical prowess of tandem mass spectrometry, enabling both the quantification and structural confirmation of prostaglandins (B1171923) in complex biological matrices. metwarebio.comcreative-proteomics.com This method is favored for its ability to handle non-volatile and thermally labile molecules like prostaglandins without the need for extensive derivatization, which is often required for gas chromatography. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile or thermally stable prostaglandin derivatives. metwarebio.comcreative-proteomics.com Although it often requires derivatization to increase the volatility of the analytes, GC-MS provides excellent separation and sensitivity. nih.govtennacadsci.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

To enhance the speed and resolution of chromatographic separations, Ultra-High Performance Liquid Chromatography (UHPLC) is frequently employed. nih.govmdpi.com UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm) and operate at higher pressures than traditional HPLC systems. nih.gov This results in significantly faster analysis times and improved peak resolution, which is critical for separating isomeric prostaglandins and their metabolites from complex biological samples. nih.govacs.org

A typical UHPLC method for prostaglandin analysis might involve a reversed-phase column, such as a C18 column, with a gradient elution program. mdpi.comijper.org For instance, a gradient could start with a high percentage of an aqueous mobile phase (e.g., 0.1% formic acid in water) and gradually increase the percentage of an organic mobile phase (e.g., 0.1% formic acid in acetonitrile). ijper.org This allows for the effective separation of a wide range of prostaglandins with varying polarities.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of the elemental composition of 16-phenyl tetranor Prostaglandin E1 and its metabolites. metwarebio.comcreative-proteomics.com Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can provide mass accuracies in the low parts-per-million (ppm) range, enabling confident identification of unknown compounds. waters.com

Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments provide detailed structural information. metwarebio.comcreative-proteomics.com By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to deduce the positions of functional groups and the structure of the side chains. metwarebio.comdiva-portal.org For example, the fragmentation pattern can reveal characteristic losses of water and parts of the alkyl chains, which are indicative of the prostaglandin structure.

Spectroscopic Methods (e.g., NMR, IR) for Structural Confirmation

While mass spectrometry provides invaluable information on molecular weight and fragmentation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. kirj.eecreative-biostructure.com Both ¹H and ¹³C NMR spectra are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. kirj.ee For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum can help to establish the relative configuration of the hydroxyl groups and the substituents on the cyclopentane (B165970) ring. hmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. creative-biostructure.com The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and alkene (C=C) functional groups, as well as the aromatic ring of the phenyl group.

Immunoassays and Receptor Binding Assays for Quantification and Activity Assessment

Immunoassays and receptor binding assays are crucial for quantifying this compound in biological fluids and for assessing its biological activity.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for the quantification of prostaglandins. abnova.com.twtandfonline.comrndsystems.com These assays utilize antibodies that specifically recognize and bind to the target prostaglandin. tandfonline.com A standard curve is generated using known concentrations of the analyte, allowing for the determination of the concentration in unknown samples. abnova.com.tw The specificity of the antibody is critical to avoid cross-reactivity with other related prostaglandins. tandfonline.com

Receptor binding assays are used to determine the affinity and selectivity of this compound for its target receptors. pnas.org These assays typically involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest. nih.govepa.gov The ability of unlabeled this compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibitory constant, Ki) can be calculated. oup.com

Radioligand Binding Studies for Receptor Characterization

Radioligand binding studies are a fundamental technique for characterizing the interaction of this compound with its receptors. nih.govepa.govjci.org In these studies, a radiolabeled version of the prostaglandin or a related ligand is used to directly measure binding to receptor preparations. nih.gov

By performing saturation binding experiments, where increasing concentrations of the radioligand are incubated with the receptor preparation, key parameters such as the maximum number of binding sites (Bmax) and the dissociation constant (Kd) can be determined. oup.compnas.org The Kd value is a measure of the affinity of the ligand for the receptor, with a lower Kd indicating higher affinity.

Competition binding assays, where the ability of unlabeled ligands (including this compound) to displace the radiolabeled ligand is assessed, are used to determine the pharmacological profile of the receptor. nih.gov This allows for the classification of the receptor subtype and the determination of the relative affinities of different prostaglandins for the same receptor. nih.gov

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound in biological systems. nih.govnih.gov In this approach, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are incorporated into the structure of the molecule. medchemexpress.com

The labeled compound is then administered to an animal or cell culture system, and its metabolites are identified and quantified using mass spectrometry. nih.govresearchgate.net The presence of the isotopic label allows for the unambiguous identification of the metabolites derived from the administered compound, distinguishing them from endogenous compounds. nih.gov This technique is invaluable for understanding the pathways of prostaglandin metabolism, including oxidation, reduction, and conjugation reactions. researchgate.net

Q & A

Q. How should 16-phenyl tetranor Prostaglandin E1 be prepared for in vitro studies to minimize solvent interference?

Answer:

- Solvent Exchange Protocol : Evaporate the methyl acetate solvent under a gentle nitrogen stream and immediately reconstitute in biocompatible solvents (e.g., ethanol, DMSO, or PBS). Ensure organic solvent residues are <0.1% to avoid cellular toxicity .

- Solubility Considerations : The compound dissolves at ~100 mg/ml in DMSO but only ~5 mg/ml in PBS (pH 7.2). For aqueous experiments, dissolve the evaporated residue directly in PBS and use fresh to prevent degradation .

- Storage : Stock solutions in organic solvents are stable for ≥1 year at -20°C. Avoid freeze-thaw cycles .

Q. What are the primary metabolic pathways of this compound, and how can metabolites be detected?

Answer:

- β-Oxidation : Like other tetranor prostaglandins, 16-phenyl tetranor PGE1 undergoes mitochondrial or peroxisomal β-oxidation, producing shorter-chain metabolites (e.g., dicarboxylic acids) .

- Analytical Methods : Use LC-MS/MS with deuterated internal standards (e.g., PGE1-d4) for quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is recommended for structural elucidation of δ-lactone derivatives .

Q. How does 16-phenyl tetranor PGE1 compare to native PGE1 in receptor binding assays?

Answer:

- Receptor Specificity : While native PGE1 primarily binds EP receptors, 16-phenyl tetranor PGE1’s structural modifications (e.g., phenyl group substitution) may alter affinity.

- Methodology : Perform competitive radioligand binding assays using [³H]-PGE1 and HEK293 cells expressing recombinant EP receptors. Compare IC₅₀ values to assess relative potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported uterotonic efficacy of prostaglandin analogs like 16-phenyl tetranor PGE1?

Answer:

- Meta-Analysis : Conduct a network meta-analysis (NMA) of preclinical studies, adjusting for variables like dose, animal model, and endpoint (e.g., uterine contraction amplitude vs. duration) .

- Experimental Replication : Standardize protocols across labs (e.g., ex vivo myometrial strip assays in controlled hormone environments) to isolate compound-specific effects .

Q. What strategies optimize the detection of low-abundance tetranor metabolites in complex biological matrices?

Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., pentafluorobenzyl esters) enhances MS sensitivity .

- Instrumentation : High-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) improves specificity for isomers like 5α,7α-dihydroxy-11-ketotetranorprosta-1,16-dioic acid .

Q. How do prodrug formulations (e.g., methyl esters) of 16-phenyl tetranor PGE1 influence bioavailability in vivo?

Answer:

- Hydrolysis Studies : Administer the prodrug intravenously and measure free acid levels via LC-MS. Use esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme-mediated activation .

- Tissue Distribution : Radiolabel the prodrug (³H or ¹⁴C) and quantify accumulation in target tissues (e.g., ovarian corpus luteum) using autoradiography .

Q. What experimental designs address conflicting data on tetranor prostaglandin stability in aqueous buffers?

Answer:

- Controlled Stability Studies : Incubate 16-phenyl tetranor PGE1 in PBS (pH 7.4) at 37°C and sample at 0, 6, 12, and 24 hours. Analyze degradation via HPLC-UV and confirm products with MS .

- Additive Screening : Test antioxidants (e.g., BHT) or albumin supplementation to stabilize the compound in long-term assays .

Methodological Notes

- Contradiction Management : Discrepancies in metabolic stability data may arise from interspecies differences in β-oxidation enzymes. Validate findings using human hepatocyte models .

- Advanced Synthesis : For custom analogs, refer to patented methods for ω-side chain modifications (e.g., phenoxy group introduction) and confirm purity via NMR (¹H, ¹³C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.